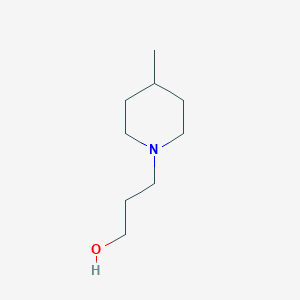

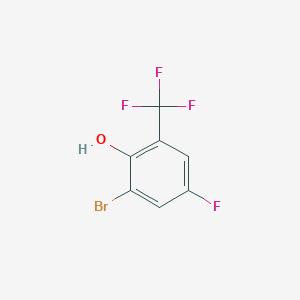

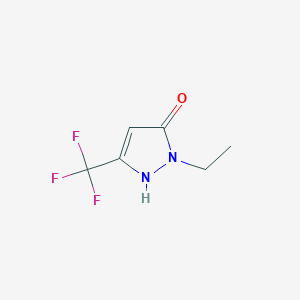

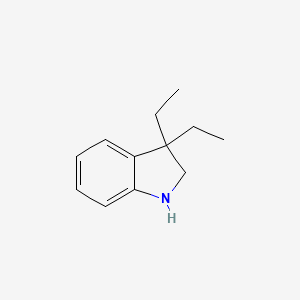

![molecular formula C6H8O3 B1355035 6,8-Dioxabicyclo[3.2.1]octan-3-one CAS No. 1369498-81-6](/img/structure/B1355035.png)

6,8-Dioxabicyclo[3.2.1]octan-3-one

概要

説明

6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic lactone . It has a molecular weight of 128.1259 . It is also known as 7-Oxy-6, 8-dioxabicyclo-(3,2,1) - octane .

Synthesis Analysis

The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-3-one derivatives has been developed . A new synthesis of functionalized 6,8-dioxabicyclo octanes has also been reported . The compound was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis

The molecular structure of 6,8-Dioxabicyclo[3.2.1]octan-3-one can be represented by the formula C6H8O3 . The structure of the compound has been discussed in various studies .Chemical Reactions Analysis

6,8-Dioxabicyclo[3.2.1]octan-3-one has been copolymerized with styrene in methylene chloride, 1-nitropropane, and toluene at various temperatures ranging from -78 to 25°C . The copolymerization resulted in copolymers with relatively short sequence lengths at higher temperatures, while it provided products with a highly block-like character at lower temperatures .Physical And Chemical Properties Analysis

6,8-Dioxabicyclo[3.2.1]octan-3-one has a molecular weight of 128.13 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Chiral Solvent Production

The derivative of 6,8-Dioxabicyclo[3.2.1]octan-3-one, known as cyrene , is produced from levoglucosenone and is emerging as a promising chiral solvent . Its unique properties make it suitable for use in various chemical syntheses, particularly in the production of chiral pharmaceuticals.

Pharmaceutical Synthesis

This compound serves as a platform chemical for constructing chiral small molecules used in pharmaceuticals . The bicyclic structure of 6,8-Dioxabicyclo[3.2.1]octan-3-one is particularly advantageous for creating complex molecular architectures found in many drugs.

Catalyst and Auxiliary Building Block

The compound’s structure is beneficial for developing catalysts and auxiliaries, which are essential components in accelerating chemical reactions and improving selectivity .

Materials Application

The versatility of 6,8-Dioxabicyclo[3.2.1]octan-3-one extends to materials science, where it’s used as a building block for advanced materials, including polymers and resins .

Skeletal Rearrangement Research

Researchers have developed a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using thionyl chloride or Appel conditions. This rearrangement is significant for modifying the connectivity of the bicyclic ring system, which can lead to the creation of new materials .

Bioactive Natural Product Synthesis

The 6,8-dioxabicyclo[3.2.1]octane architecture is prevalent in a broad spectrum of bioactive natural products. Efficient protocols to construct this skeleton are crucial for synthesizing these compounds, which have various biological activities .

作用機序

Target of Action

The primary target of 6,8-Dioxabicyclo[32It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be related to polymer chemistry.

Mode of Action

6,8-Dioxabicyclo[3.2.1]octan-3-one is involved in the synthesis and polymerization of certain compounds . It undergoes a ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride . This process yields polyacetals .

Biochemical Pathways

The compound is involved in the polymerization pathway, specifically in the synthesis of polyacetals . The ring-opening polymerization of 6,8-Dioxabicyclo[3.2.1]octan-3-one leads to the formation of polyacetals .

Result of Action

The primary result of the action of 6,8-Dioxabicyclo[3.2.1]octan-3-one is the formation of polyacetals through a ring-opening polymerization process . These polyacetals consist exclusively of tetrahydropyranoside units linked in a (1—>6)-il( fashion according to carbohydrate chemistry terminology .

Action Environment

The action of 6,8-Dioxabicyclo[3.2.1]octan-3-one is influenced by environmental factors such as temperature and the presence of strong Lewis acids . The ring-opening polymerization of the compound proceeds in dichloromethane at temperatures between -60 and 0°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-5-3-8-6(2-4)9-5/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXQQQLFLDDUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(O2)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512518 | |

| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dioxabicyclo[3.2.1]octan-3-one | |

CAS RN |

1369498-81-6 | |

| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of the synthetic route described in the research?

A: The research focuses on a novel synthetic route for substituted 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives. This method is particularly useful for synthesizing (±)-frontalin [], a pheromone found in bark beetles, highlighting its potential application in pest control and chemical ecology studies.

Q2: What is the core chemical reaction employed in the synthesis of these bicyclic compounds?

A: The synthesis relies on a cross-aldol condensation reaction between the lithium enolate of 4-(tert-butyldimethylsiloxy)pent-3-en-2-one and protected α-ketols []. This is followed by acid-catalyzed deprotection and intramolecular acetalization to yield the desired 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

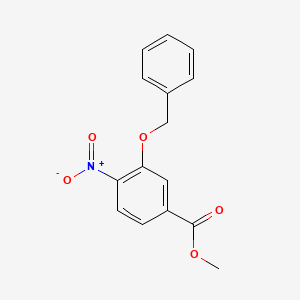

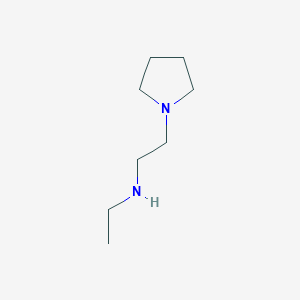

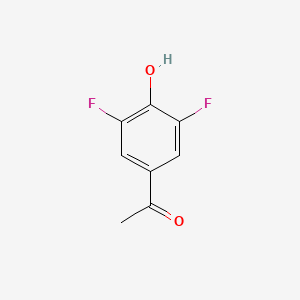

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)